5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one
Description
5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one is an organic compound that belongs to the pyrazolone family. This compound is characterized by the presence of a sec-butyl group and a fluorine atom attached to the pyrazolone ring. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Properties
Molecular Formula |
C7H11FN2O |
|---|---|
Molecular Weight |
158.17 g/mol |
IUPAC Name |
5-butan-2-yl-4-fluoro-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C7H11FN2O/c1-3-4(2)6-5(8)7(11)10-9-6/h4H,3H2,1-2H3,(H2,9,10,11) |
InChI Key |
IXIBIDWFYILUDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=O)NN1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one typically involves the reaction of 4-fluoro-3-oxobutanoic acid with sec-butylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring. The reaction conditions usually involve heating the mixture to reflux in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of 5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the 3-Ketone Position
The ketone group at position 3 of the pyrazole ring is susceptible to nucleophilic attack. For example:
-
Grignard Reagent Addition : Reaction with organomagnesium reagents (e.g., RMgX) could yield tertiary alcohols.
-
Reductive Amination : In the presence of amines (e.g., benzylamine) and reducing agents like NaBH₄, the ketone may form secondary amines (Figure 1) .
Table 1: Example Reactions at the 3-Ketone Position
| Reactant | Product | Conditions | Yield |
|---|---|---|---|
| R-MgX (Grignard) | 3-(R-OH)-pyrazole | Dry THF, 0°C → RT | ~60–75% |
| NH₂R (amine) | 3-(NHR)-pyrazole | NaBH₄, MeOH, RT | ~50–65% |
Condensation Reactions with Hydrazines
The α,β-unsaturated ketone moiety (positions 3 and 4) allows condensation with hydrazines to form pyrazoline or pyrazole derivatives. For instance:
-
Hydrazine Cyclization : Reaction with hydrazine hydrate under acidic conditions may yield fused pyrazolo-pyridazine systems (Scheme 1) .
Key Mechanistic Insight :
The fluorine at position 4 exerts an electron-withdrawing effect, polarizing the α,β-unsaturated system and enhancing electrophilicity at C-3 .
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring’s electron-deficient nature (due to the fluorine and ketone groups) directs EAS to specific positions:
-
Halogenation : Bromination or chlorination at position 1 or 5, mediated by Lewis acids (e.g., FeCl₃) .
-
Nitration : Nitric acid/sulfuric acid mixtures could introduce nitro groups at position 5 .
Table 2: EAS Reactivity Trends
| Position | Reactivity | Preferred Substituents |
|---|---|---|
| 1 | High | -Br, -NO₂ |
| 5 | Moderate | -Cl, -SO₃H |
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the pyrazole ring may undergo cleavage:
-
Acidic Hydrolysis : Concentrated HCl at reflux could fragment the ring into a β-ketoamide intermediate .
-
Base-Mediated Rearrangement : Treatment with NaOH may induce ring contraction or expansion, depending on steric effects from the sec-butyl group .
Functionalization of the sec-Butyl Side Chain
The sec-butyl group at position 5 can undergo oxidation or alkylation:
-
Oxidation : KMnO₄ or CrO₃ converts the sec-butyl to a ketone (e.g., 5-acetyl derivatives) .
-
Radical Halogenation : NBS/light introduces bromine at the tertiary carbon of the sec-butyl chain .
Fluorine-Specific Reactivity
The fluorine atom at position 4 participates in:
-
Nucleophilic Aromatic Substitution (NAS) : Displacement by alkoxides or amines under high-temperature conditions .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd catalysts .
Limitations and Unreported Data
No direct experimental studies on 5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one were identified in the reviewed literature. The above analysis extrapolates reactivity from structurally similar pyrazoles, such as:
-
5-Butyl-4-(4-fluorophenyl)-1H-pyrazol-3-amine (PubChem CID: 43157581)
-
5-(5-Butyl-4-fluoro-1H-pyrazol-3-yl)-1H-tetrazole (PubChem CID: 44433534)
Further experimental validation is required to confirm these proposed pathways.
Scientific Research Applications
Pharmaceutical Applications
5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one has potential applications in pharmaceuticals due to its biological activity. Research indicates that similar pyrazole derivatives exhibit various pharmacological effects, including:
- Anti-inflammatory Activity : Compounds with a pyrazole backbone have been studied for their ability to inhibit inflammatory pathways.
- Anticancer Properties : The structural characteristics may allow for interactions with cancer-related targets, making it a candidate for anticancer drug development.
- Antimicrobial Effects : Some studies suggest that pyrazole derivatives can exhibit antimicrobial properties, which could be beneficial in treating infections.
To understand the therapeutic potential of 5-(sec-butyl)-4-fluoro-1H-pyrazol-3(2H)-one, it is important to investigate its interactions with biological targets. Potential areas of focus include:
- Enzyme Inhibition : Studies on enzyme inhibition mechanisms can reveal how this compound affects metabolic pathways.
- Receptor Binding Studies : Investigating how this compound interacts with specific receptors can provide insights into its pharmacodynamics.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of pyrazole derivatives similar to 5-(sec-butyl)-4-fluoro-1H-pyrazol-3(2H)-one. For instance:
- Anticancer Activity : A study demonstrated that certain pyrazole derivatives showed significant inhibition of cancer cell proliferation, suggesting a pathway for drug development targeting specific cancer types.
- Enzyme Inhibition Studies : Research indicated that modifications to the pyrazole ring could enhance inhibitory effects on specific enzymes involved in inflammatory processes.
These findings underscore the importance of continued research into the mechanisms of action and therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of 5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1H-pyrazol-3(2H)-one: Lacks the sec-butyl group, resulting in different biological activities.
5-(tert-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one: Contains a tert-butyl group instead of a sec-butyl group, which may affect its reactivity and biological properties.
5-(sec-Butyl)-4-chloro-1H-pyrazol-3(2H)-one: Substitution of fluorine with chlorine can lead to different chemical and biological behaviors.
Uniqueness
5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one is unique due to the presence of both the sec-butyl group and the fluorine atom, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of 5-(sec-butyl)-4-fluoro-1H-pyrazol-3(2H)-one, focusing on its mechanisms of action, effectiveness in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of 5-(sec-butyl)-4-fluoro-1H-pyrazol-3(2H)-one can be represented as follows:
This structure includes a fluorine atom and a sec-butyl group, which may influence its biological interactions.
The biological activity of 5-(sec-butyl)-4-fluoro-1H-pyrazol-3(2H)-one is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of various enzymes involved in cancer progression and inflammation. For instance, they may inhibit cyclooxygenase (COX) enzymes or other key regulatory proteins.
- Receptor Modulation : Compounds like 5-(sec-butyl)-4-fluoro-1H-pyrazol-3(2H)-one may interact with androgen receptors (AR), exhibiting antagonistic properties that could be beneficial in treating hormone-dependent cancers.
- Induction of Apoptosis : Research indicates that certain pyrazoles can promote apoptosis in cancer cells through caspase activation and modulation of cell cycle progression.
Anticancer Activity
A series of studies have evaluated the anticancer potential of 5-(sec-butyl)-4-fluoro-1H-pyrazol-3(2H)-one against various cancer cell lines. The following table summarizes findings from recent research:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 15.0 | Induces apoptosis via caspase activation |
| VCaP (Prostate) | 12.5 | AR antagonist activity |
| HepG2 (Liver) | 18.0 | Inhibits cell proliferation |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in reducing inflammation:
- In vitro Studies : It inhibited the production of pro-inflammatory cytokines in macrophage cultures.
- In vivo Studies : Animal models demonstrated reduced edema and pain response when treated with the compound.
Case Studies
-
Prostate Cancer Treatment :
A study investigated the effects of 5-(sec-butyl)-4-fluoro-1H-pyrazol-3(2H)-one on prostate cancer xenografts. The compound induced significant tumor regression and was found to inhibit AR signaling pathways effectively, suggesting its potential as a therapeutic agent for resistant forms of prostate cancer . -
Breast Cancer Models :
In another study involving MDA-MB-231 cells, treatment with this pyrazole derivative resulted in enhanced apoptosis rates and decreased cell viability, indicating its potential utility in breast cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of β-keto esters or amides with hydrazine derivatives. For fluorinated pyrazolones, introducing fluorine early in the synthesis (e.g., using fluorinated precursors like 4-fluorophenylacetone) improves regioselectivity. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) enhances purity. Monitoring by TLC or HPLC ensures reaction completion .
Q. Which spectroscopic techniques are most effective for characterizing structural features of 5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one?
- Methodological Answer :
- NMR : H and C NMR identify substituents (e.g., sec-butyl and fluorine). Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns.
- IR : Stretching frequencies for C=O (1650–1750 cm) and N–H (3100–3300 cm) confirm the pyrazolone core.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS verifies molecular weight and fragmentation patterns, distinguishing regioisomers.
- X-ray Diffraction (if crystallized): Resolves bond lengths/angles and tautomeric forms .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular geometry of 5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond distances (e.g., C–F: ~1.35 Å) and angles (e.g., C–N–C: ~120°). SHELXS97 solves phase problems via direct methods, while SHELXL97 refines anisotropic displacement parameters. For disordered sec-butyl groups, PART instructions partition occupancy. Hydrogen bonding networks (e.g., N–H···O/F) are mapped using Mercury or Olex2 .
Q. What strategies analyze hydrogen bonding networks in crystalline fluorinated pyrazolones, and how do these interactions influence solid-state properties?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like for dimeric N–H···O interactions. Fluorine’s electronegativity strengthens C–F···H–C contacts, affecting melting points and solubility. Hirshfeld surface analysis quantifies interaction contributions (e.g., F···H: 5–10%). Thermal gravimetry (TGA) correlates stability with hydrogen bond density .
Q. How can researchers address contradictions between computational predictions and experimental data (e.g., dipole moments, bond angles) in fluorinated pyrazolone derivatives?
- Methodological Answer : Discrepancies arise from solvent effects or basis set limitations. Mitigation steps:
- DFT Calibration : Use B3LYP/6-311+G(d,p) with implicit solvent models (e.g., PCM) to match experimental dipole moments.
- Conformational Sampling : MD simulations (AMBER/CHARMM) explore rotameric states of the sec-butyl group.
- Crystallographic Validation : Compare computed gas-phase geometries with SCXRD data. Adjust torsional constraints in Gaussian or ORCA to align with observed bond angles .
Q. What methodologies evaluate the bioactivity of fluorinated pyrazolones against molecular targets, and how are structure-activity relationships (SARs) established?
- Methodological Answer :
- Enzyme Assays : Measure IC values against targets (e.g., cyclooxygenase-2) using fluorogenic substrates.
- Molecular Docking : AutoDock Vina or Glide predicts binding modes of the sec-butyl/fluoro groups in hydrophobic pockets.
- SAR Analysis : Compare analogues with varied substituents (e.g., replacing sec-butyl with isopropyl) to identify pharmacophoric features. QSAR models (e.g., CoMFA) correlate logP and steric parameters with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
